![molecular formula C11H14N2 B3162170 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole CAS No. 876509-01-2](/img/structure/B3162170.png)
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Vue d'ensemble
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H14N2. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that compounds belonging to different classes of carboline derivatives include many substances with marked biological activity .
Mode of Action
It is known that carbolines can interact with their targets through various mechanisms, including ionization constants . The ionization constants of a number of carbolines have been reported , which reflect the ability of a proton to attach to the pyridine nitrogen atom and the extent of deprotonation of the indole NH group in carbolines .
Biochemical Pathways
It is known that carbolines can affect various biochemical pathways .
Result of Action
It is known that carbolines can have various biological activities .
Méthodes De Préparation
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: It can undergo substitution reactions, particularly with halogens such as bromine.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various borane complexes . Major products formed from these reactions include chloro and bromo derivatives .
Applications De Recherche Scientifique
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving serotonin (5-HT) receptors.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparaison Avec Des Composés Similaires
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is similar to other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . it is unique in its specific structure and the types of reactions it undergoes. For example, γ-carboline is known for its high basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen . In contrast, this compound has distinct properties and applications that set it apart from these similar compounds.
Propriétés
IUPAC Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMRCNUQCVVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
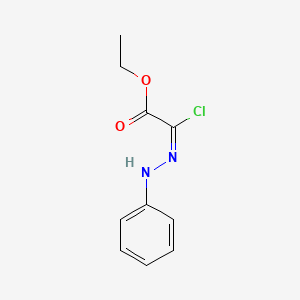
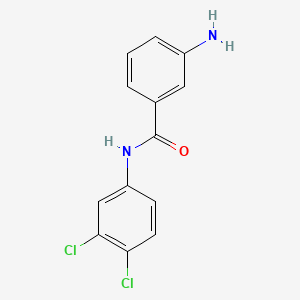
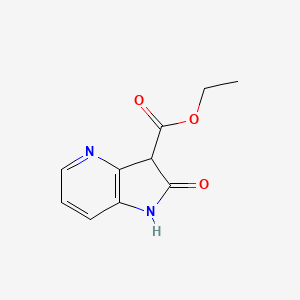
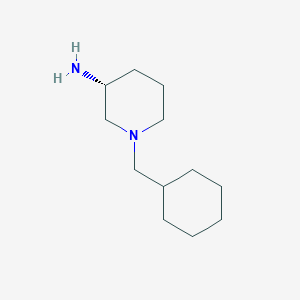
![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
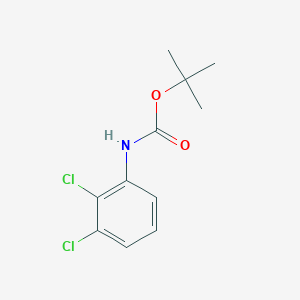
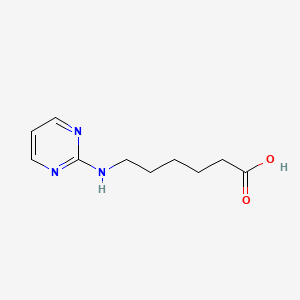
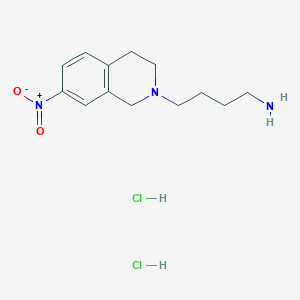
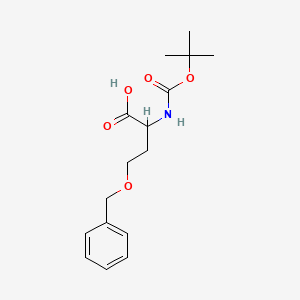
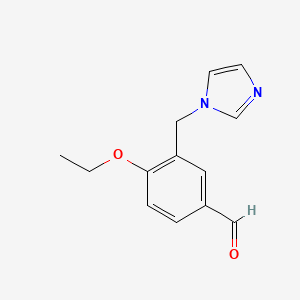
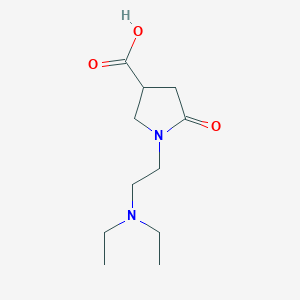
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
